N-methyl-2-nitro-5-(piperidin-1-yl)aniline
Description
N-Methyl-2-nitro-5-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a nitro group at the 2-position, a piperidin-1-yl moiety at the 5-position, and a methyl group on the aniline nitrogen. The N-methyl substitution likely enhances metabolic stability compared to unmethylated analogs .
Properties
IUPAC Name |
N-methyl-2-nitro-5-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-11-9-10(5-6-12(11)15(16)17)14-7-3-2-4-8-14/h5-6,9,13H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIZUZPGLGNQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387916 | |
| Record name | N-methyl-2-nitro-5-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591735-92-1 | |
| Record name | N-methyl-2-nitro-5-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-5-(piperidin-1-yl)aniline typically involves the nitration of N-methyl-5-(piperidin-1-yl)aniline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-nitro-5-(piperidin-1-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Reduction: N-methyl-2-amino-5-(piperidin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other biologically active piperidine derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to the compound’s binding affinity to specific receptors or enzymes .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative LCMS/NMR Data for Selected Analogs
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
N-methyl-2-nitro-5-(piperidin-1-yl)aniline is a synthetic organic compound notable for its potential biological activities. This compound features a nitro group, a piperidine moiety, and an aniline structure, which contribute to its diverse pharmacological properties. Recent studies have explored its applications in medicinal chemistry, particularly as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.28 g/mol. The structural components include:
- Aniline ring : A benzene ring with an amino group.
- Nitro group (-NO2) : Attached to the second position of the aniline ring, enhancing oxidative properties.
- Piperidine ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's interaction with biological systems.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. The mechanisms identified include:
- Reactive Oxygen Species (ROS) Generation : Under hypoxic conditions, this compound can induce ROS, which is particularly effective against solid tumors that overexpress reductases.
- Cyclophilin D Inhibition : It has shown inhibitory activity against human cyclophilin D, suggesting therapeutic applications in cancer treatment and diseases related to protein misfolding.
Pharmacological Applications
This compound has been investigated for various pharmacological applications, including:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, derivatives of piperidine have shown activity against Gram-positive and Gram-negative bacteria as well as fungi .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with similar compounds reveals insights into its SAR:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Nitro-2-(piperidin-1-yl)aniline | Nitro substitution on the aniline ring | Enhanced oxidative properties |
| N-Methyl-2-nitroaniline | Methyl group on nitrogen | Altered solubility and potential bioactivity |
| 5-Amino-2-(piperidin-1-yl)aniline | Amino group instead of nitro | Potentially increased biological activity |
The presence of the nitro group enhances oxidative properties, making it a candidate for further therapeutic exploration.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Cyclophilin D Inhibitors : A study on PRMT5 inhibitors demonstrated that modifications to the aromatic amine moiety could enhance anticancer efficacy while minimizing toxicity .
- Antibacterial Studies : Research on piperidine derivatives showed varying degrees of antimicrobial activity against different bacterial strains, emphasizing the importance of substituent groups in determining bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
